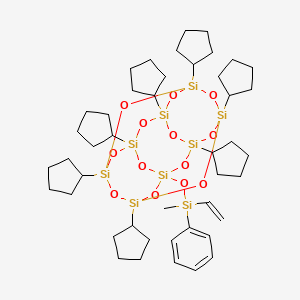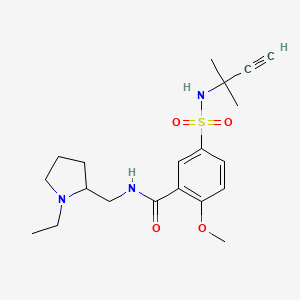
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& is a complex organosilicon compound. It features a unique structure with multiple cyclopentyl and dodecaoxa groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& involves multiple steps. The synthetic route typically starts with the preparation of the heptacyclopentyl and dodecaoxa intermediates, followed by their coupling with the phenylsilane moiety. Reaction conditions often include the use of solvents like ether and catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the development of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& can be compared with other similar compounds such as:
Phenanthrene derivatives: These compounds share structural similarities but differ in their functional groups and reactivity.
Cycloalkanes: While cycloalkanes have simpler structures, they exhibit similar reactivity patterns in certain chemical reactions.
Propriétés
Numéro CAS |
312693-48-4 |
|---|---|
Formule moléculaire |
C44H74O13Si9 |
Poids moléculaire |
1063.8 g/mol |
Nom IUPAC |
ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-methyl-phenylsilane |
InChI |
InChI=1S/C44H74O13Si9/c1-3-58(2,37-21-5-4-6-22-37)45-66-55-63(42-31-15-16-32-42)49-60(39-25-9-10-26-39)46-59(38-23-7-8-24-38)47-61(51-63,40-27-11-12-28-40)53-65(57-66,44-35-19-20-36-44)54-62(48-59,41-29-13-14-30-41)52-64(50-60,56-66)43-33-17-18-34-43/h3-6,21-22,38-44H,1,7-20,23-36H2,2H3 |
Clé InChI |
SPXNPTBFZARTRX-UHFFFAOYSA-N |
SMILES |
C[Si](C=C)(C1=CC=CC=C1)O[Si]23O[Si]4(O[Si]5(O[Si]6(O[Si](O4)(O[Si](O2)(O[Si](O6)(O[Si](O5)(O3)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 |
SMILES canonique |
C[Si](C=C)(C1=CC=CC=C1)O[Si]23O[Si]4(O[Si]5(O[Si]6(O[Si](O4)(O[Si](O2)(O[Si](O6)(O[Si](O5)(O3)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Benzo[1,3]dioxol-5-yl-4-phenyl-butylamine](/img/structure/B1622939.png)

![[3-(2-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B1622941.png)
![2-Methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622942.png)


![2-[(6-Methylpyridin-2-yl)methyl]azepane](/img/structure/B1622947.png)
